molecular formula C10H15ClFNO B1524832 3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride CAS No. 1354962-61-0

3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride

Cat. No.: B1524832
CAS No.: 1354962-61-0
M. Wt: 219.68 g/mol
InChI Key: JCVSTUFFZWQFTE-UHFFFAOYSA-N
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Description

3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound features an amino group, a fluorophenyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethyl acetoacetate as the starting materials.

  • Condensation Reaction: These materials undergo a Knoevenagel condensation reaction to form an intermediate compound.

  • Reduction: The intermediate compound is then reduced using a reducing agent such as sodium borohydride to form the desired product.

  • Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional purification steps are included to ensure the purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: The hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

  • Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

  • Oxidation: Amine oxides

  • Reduction: Amines

  • Substitution: Alkylated or acylated derivatives

Scientific Research Applications

3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride is similar to other compounds with similar functional groups, such as:

  • 3-Amino-3-(4-fluorophenyl)propionic acid

  • 2-Amino-3-(4-fluorophenyl)propanoic acid

  • 4-Fluoro-D-phenylalanine hydrochloride

Uniqueness: What sets this compound apart is its specific combination of functional groups and its versatility in various chemical reactions and applications.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and diverse applications make it a valuable compound in various fields.

Properties

IUPAC Name

2-(aminomethyl)-3-(4-fluorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c11-10-3-1-8(2-4-10)5-9(6-12)7-13;/h1-4,9,13H,5-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVSTUFFZWQFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN)CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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